Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

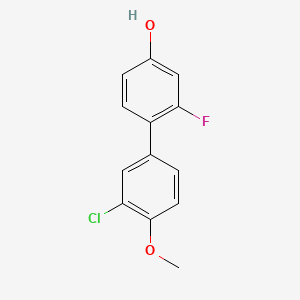

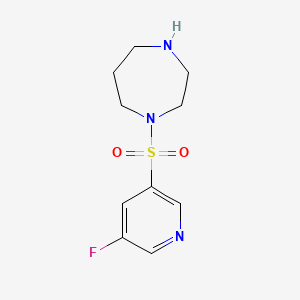

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate is a chemical compound with the CAS Number: 1245906-75-5 . It has a molecular weight of 253 and its linear formula is C6H3BF6KN . The IUPAC name for this compound is potassium trifluoro[6-(trifluoromethyl)-3-pyridinyl]borate(1-) .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BF6N.K/c8-6(9,10)5-2-1-4(3-14-5)7(11,12)13;/h1-3H;/q-1;+1 . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

1. Syntheses and Structures in Lanthanide Complexes

Potassium Trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate and similar compounds have been used in synthesizing new poly(pyrazolyl)borate ligands. These ligands are involved in forming complexes with lanthanides, exhibiting varied coordination and structural characteristics. This application highlights the compound's role in advancing coordination chemistry and understanding metal-ligand interactions (Bell et al., 2001).

2. Organic Chemistry and Reactivity

In organic chemistry, potassium trifluoro(organo)borates, which are closely related to this compound, have shown notable reactivity in various reactions. They are seen as promising alternatives to traditional organoboron reagents, displaying enhanced reactivity in transmetallation reactions with transition metals. This usage underscores the compound's importance in synthetic chemistry, offering more efficient pathways for chemical synthesis (Darses & Genet, 2003).

3. Applications in Catalysis

The compound's derivatives have been instrumental in catalysis, particularly in cross-coupling reactions. Potassium alkyltrifluoroborates, for instance, have been used in palladium-catalyzed coupling reactions with aryl- or alkenyltriflates, yielding high-efficiency arenes or alkenes. This indicates the compound's potential in facilitating complex organic transformations, which are crucial in pharmaceutical and material sciences (Molander & Ito, 2001).

4. Nucleophilic Trifluoromethylation

Potassium trialkoxy(trifluoromethyl)borates, another derivative, have been utilized in nucleophilic trifluoromethylation reactions. This application is significant in introducing trifluoromethyl groups into various substrates, a key step in the synthesis of many biologically active compounds and pharmaceuticals (Levin et al., 2011).

5. Photophysical and Electronic Studies

The electronic structures of potassium salts of various borates, including those similar to this compound, have been studied using photoelectron spectroscopy. This research is crucial in understanding the electronic properties of these compounds, which can be applied in materials science, particularly in developing new photophysical materials (Joshi et al., 2004).

Safety and Hazards

Properties

IUPAC Name |

potassium;trifluoro-[6-(trifluoromethyl)pyridin-3-yl]boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF6N.K/c8-6(9,10)5-2-1-4(3-14-5)7(11,12)13;/h1-3H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXNQNZBEKSPOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(C=C1)C(F)(F)F)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF6KN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855882 |

Source

|

| Record name | Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-75-5 |

Source

|

| Record name | Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Oxa-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B582343.png)

![4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-amine 2hcl](/img/structure/B582344.png)

![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)

![Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B582353.png)